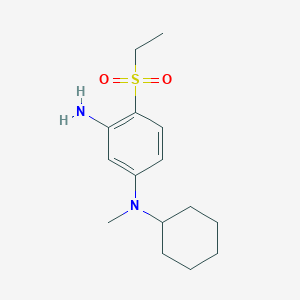

N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine

Description

N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is a substituted benzenediamine derivative characterized by a cyclohexyl group at the N1 position, a methyl group also at N1, and an ethylsulfonyl substituent at the para position of the benzene ring.

Properties

IUPAC Name |

1-N-cyclohexyl-4-ethylsulfonyl-1-N-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-3-20(18,19)15-10-9-13(11-14(15)16)17(2)12-7-5-4-6-8-12/h9-12H,3-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGLYDQENKYEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Benzene Ring Substituents:

Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Purification: Employing advanced purification techniques such as recrystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Compounds with different substituents replacing the ethylsulfonyl group.

Scientific Research Applications

Chemical Properties and Structure

N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is characterized by its complex structure, which includes:

- Cyclohexyl Group : A six-membered carbon ring that contributes to the compound's hydrophobic properties.

- Ethylsulfonyl Group : An ethyl group attached to a sulfonyl moiety that enhances solubility and reactivity.

- Methyl Group : A simple alkyl group that influences the compound's sterics and electronic properties.

The molecular formula of this compound is , with a molecular weight of 296.43 g/mol.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Friedel-Crafts Alkylation : Used to introduce cyclohexyl groups into aromatic compounds.

- Methylation Reactions : Facilitates the introduction of methyl groups using agents like methyl iodide.

Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.

- Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Medicinal Applications

The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets allows for the design of drugs aimed at treating diseases such as cancer or infections. The mechanisms of action include:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Interaction : Modulating receptor activity can lead to altered signaling pathways within cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria. The compound was tested against strains such as Staphylococcus aureus and Streptococcus pneumoniae, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. Results indicated that it could induce apoptosis (programmed cell death) in malignant cells while sparing normal cells, suggesting a favorable therapeutic index for further development.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

N-Cyclohexyl-N′-phenyl-p-phenylenediamine (Flexzone 6H) is a known antioxidant used in rubber and polymer industries due to its ability to scavenge free radicals . The ethylsulfonyl group in the target compound may reduce antioxidant efficacy compared to Flexzone 6H, as electron-withdrawing sulfonyl groups can destabilize radical intermediates.

Pesticidal Potential

Ethylsulfonyl-containing compounds, such as those in European Patent Bulletin EP 2022/028 (e.g., 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine), demonstrate pesticidal activity by targeting insect nervous systems .

Biological Activity

Overview

N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyclohexyl group, an ethylsulfonyl group, and a methyl group attached to a benzene ring. Its unique structure suggests various mechanisms of action that may contribute to its biological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could affect cellular functions and metabolism.

- Receptor Modulation : It may interact with cell surface receptors, leading to alterations in cellular signaling pathways.

- Gene Expression Alteration : The compound could influence the expression of genes involved in various biological processes, potentially affecting cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its sulfonamide group is known for contributing to antibacterial activity by inhibiting bacterial folate synthesis.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Growth inhibition in cancer cell lines | |

| Enzyme Interaction | Modulation of metabolic enzymes |

Case Studies

- Anticancer Study : A study evaluated the effect of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Cyclohexyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : N-methylation of 1,3-benzenediamine using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Step 2 : Cyclohexyl group introduction via nucleophilic substitution with cyclohexyl bromide, catalyzed by Pd(OAc)₂ in DMF at 80°C.

- Step 3 : Sulfonylation at the 4-position using ethylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm), cyclohexyl multiplet (δ 1.2–2.1 ppm), and ethylsulfonyl triplet (δ 1.4 ppm for CH₃, δ 3.2 ppm for SO₂CH₂).

- ¹³C NMR : Sulfonyl carbon (δ 55–60 ppm), methylated N1 carbon (δ 40–45 ppm).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., protease inhibition studies with IC₅₀ determination).

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Data Interpretation : Normalize results to positive controls (e.g., doxorubicin) and validate with triplicate runs .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Experimental Variables : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets.

- Theoretical Alignment : Link discrepancies to variations in target protein isoforms or assay sensitivity thresholds .

Q. What computational approaches predict binding modes of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., COX-2, PDB ID: 5KIR).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR Models : Corulate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values using Gaussian09 .

Q. How does the ethylsulfonyl group influence pharmacokinetic properties?

- Lipophilicity : Calculate logP (e.g., 2.8 via XLogP3) to predict membrane permeability.

- Metabolic Stability : Use human liver microsomes (HLMs) with LC-MS/MS to identify oxidative metabolites.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays .

Q. What advanced crystallization techniques elucidate its 3D structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.